2-amino-4',6'-diethyl-4',7,8'-trimethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4’,6’-diethyl-4’,7,8’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4’,6’-diethyl-4’,7,8’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[4,3-b]pyran core, followed by the introduction of the pyrrolo[3,2,1-ij]quinoline moiety. Key steps include:
Formation of the pyrano[4,3-b]pyran core: This can be achieved through a condensation reaction between a suitable aldehyde and a dihydropyran derivative under acidic conditions.
Spirocyclization: The spiro linkage is formed by reacting the pyrano[4,3-b]pyran intermediate with a suitable quinoline derivative in the presence of a base.
Functional Group Introduction: The amino, diethyl, trimethyl, dioxo, and carbonitrile groups are introduced through various substitution and addition reactions, often requiring specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4’,6’-diethyl-4’,7,8’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-4’,6’-diethyl-4’,7,8’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-amino-4’,6’-diethyl-4’,7,8’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile: shares structural similarities with other spiro compounds and quinoline derivatives.
Uniqueness
Structural Complexity: The unique spiro structure and combination of functional groups make this compound distinct from other similar molecules.
Reactivity: Its diverse reactivity profile allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C26H25N3O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2'-amino-9,11-diethyl-6,7',11-trimethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C26H25N3O4/c1-6-15-11-25(5,7-2)29-21-16(15)8-13(3)9-17(21)26(24(29)31)18(12-27)22(28)33-19-10-14(4)32-23(30)20(19)26/h8-11H,6-7,28H2,1-5H3 |
InChI Key |
BAULIXJSKKJMDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=O)OC(=C5)C)N)C#N)C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.